4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide
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Overview
Description
4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide is an organic compound with the molecular formula C17H21NO2S2 It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-[(2-methylbenzyl)sulfanyl]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.
Medicine: Sulfonamide derivatives have been investigated for their potential as antibacterial agents. This compound may have similar applications, although specific studies would be required to confirm its efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-methyl-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the benzyl group.
N-ethyl-4-methylbenzenesulfonamide: This compound lacks the sulfanyl group, making it less versatile in terms of chemical reactivity.
4-methyl-N-{2-[2-(2-{[(4-methylphenyl)sulfonyl]amino}ethoxy)ethoxy]ethyl}benzenesulfonamide: This compound has additional ethoxy groups, which can affect its solubility and reactivity.
Properties
Molecular Formula |
C17H21NO2S2 |
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Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-methyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S2/c1-14-7-9-17(10-8-14)22(19,20)18-11-12-21-13-16-6-4-3-5-15(16)2/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
BGNSDYVQNJKCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2C |
Origin of Product |
United States |
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